7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione
Description
Properties
CAS No. |
7403-34-1 |
|---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C7H8N4S/c1-4-8-2-5-3-9-7(12)11-6(5)10-4/h2H,3H2,1H3,(H2,8,9,10,11,12) |
InChI Key |
QCSNCGOSMIVGTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2CNC(=S)NC2=N1 |
Origin of Product |
United States |
Preparation Methods
Use of Isothiocyanate Intermediates
Another synthetic route involves the reaction of isothiocyanates with 2-amino-3-hydroxypyridine derivatives in methanol under reflux. This method yields thioxopyrimidine derivatives analogous to the target compound. For example, the reaction of isothiocyanate (compound 77) with 2-amino-3-hydroxypyridine (compound 82) produces 1-(3-hydroxypyridin-2-yl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione (compound 83).
This strategy can be adapted to introduce methyl groups at the 7-position by selecting appropriate starting materials or by subsequent alkylation.
Multicomponent Condensation Involving Aminopyrimidine Derivatives
A widely used approach is the three-component condensation of aryl aldehydes, amines (such as aniline or aminopyrimidine derivatives), and thiocyanate salts or active methylene compounds under acidic or basic catalytic conditions. This method allows for the construction of the pyrimido[4,5-d]pyrimidine core with the thione functionality.
| Component | Role |
|---|---|
| Aryl aldehydes | Carbon source for ring formation |
| Aminopyrimidines | Nitrogen source and ring precursor |
| Thiocyanate salts | Sulfur source for thione group |
Reactions are typically conducted under reflux in ethanol or other suitable solvents, sometimes assisted by microwave irradiation to enhance reaction rates and yields.
Reaction Conditions and Optimization
Temperature: Critical for controlling product formation and avoiding decomposition. Optimal ranges are generally between 110 °C and 140 °C for thermal cyclizations.
Solvent: Methanol, ethanol, and dioxane are commonly used solvents. Solvent-free conditions have also been reported for some multicomponent reactions.
Catalysts: Acidic (e.g., sulfuric acid) or basic catalysts (e.g., triethylamine) facilitate condensation and cyclization steps.
Time: Reactions may require extended periods (up to 10 days at ambient temperature for some pathways) or shorter times under reflux or microwave conditions.
Summary Table of Preparation Methods
Research Findings and Considerations
The temperature control is paramount to prevent decomposition and side reactions.
The choice of starting materials influences the substitution pattern, including the 7-methyl group.
Microwave-assisted synthesis offers advantages in reducing reaction times and improving yields.
The multicomponent reaction strategy is versatile and allows for structural diversity, which is advantageous for medicinal chemistry applications.
The presence of sulfur in the form of thione groups is typically introduced via thiocyanate salts or isothiocyanates, which react efficiently with aminopyrimidine derivatives.
Some synthetic routes require multi-step processes , including protection/deprotection steps and functional group transformations to achieve the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidopyrimidines depending on the nucleophile used.
Scientific Research Applications
7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antiproliferative agent, antioxidant, anti-inflammatory, and antimicrobial agent.
Industry: It can be used in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like phosphodiesterase and dihydrofolate reductase by binding to their active sites, thereby preventing their normal function.
Pathways Involved: It affects cellular pathways related to cell proliferation, inflammation, and microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound belongs to the pyrimido[4,5-d]pyrimidine class, which differs from other bicyclic systems such as pyrimido[5,4-d]pyrimidines (e.g., compounds in ) in the orientation of the fused rings. For example, 5-imino-7-(methylthio)-1,3,6-triphenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dithione (, Scheme 34) shares the same bicyclic core but includes phenyl and methylthio substituents, which enhance steric bulk and alter electronic properties compared to the simpler methyl and thione groups in the target compound .
Table 1: Structural Comparison of Bicyclic Pyrimidine Derivatives
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability: The thione group in this compound may confer better aqueous solubility than its oxo counterparts (e.g., pyrimidinones), though its methyl group could reduce polarity.
- Biological Activity: Pyrido[1,2-a]pyrimidinones in exhibit substituent-dependent kinase inhibition (e.g., piperazine and diazepane groups enhance binding to ATP pockets).
Biological Activity
7-Methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione (CAS Number: 7403-34-1) is a heterocyclic compound with potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antiviral activities based on recent research findings.
- Molecular Formula : C₇H₈N₄S
- Molecular Weight : 180.23 g/mol
- Density : 1.42 g/cm³
- Boiling Point : 305.7 °C at 760 mmHg
- Flash Point : 138.7 °C
Anticancer Activity
Research has shown that pyrimidine derivatives exhibit significant anticancer properties. In particular, compounds related to this compound have been evaluated for their effectiveness against various cancer cell lines.
| Compound | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| Compound 10 | MDA-MB453 | 29.1 |
| Compound 11 | MCF-7 | 15.3 |
| Reference (Erlotinib) | Various | 19.51 - 23.61 |
In a study by Tiwari et al., several pyrimidine derivatives were synthesized and screened against breast cancer cell lines (MCF-7, MDA-MB453). Notably, compound 11 exhibited the best activity against MCF-7 cells with an IC₅₀ of 15.3 µM, outperforming traditional chemotherapeutic agents like erlotinib .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrimidine derivatives have also been documented. A review highlighted that certain compounds can inhibit the expression of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 cells.
| Compound Type | Effect Observed |
|---|---|
| Pyrimidine derivatives | Inhibition of iNOS and COX-2 |
Studies using Western blotting and RT-PCR techniques have shown that these compounds significantly reduce the mRNA levels of inflammatory mediators .
Antiviral Activity
Recent investigations into the antiviral properties of pyrimidine derivatives indicate their potential against viral infections, particularly those related to coronaviruses. A study focused on the computational and experimental evaluation of pyrimidine-2-thiones demonstrated promising activity against the main protease enzyme of SARS-CoV-2.
Case Studies and Research Findings
- Anticancer Screening : A series of pyrimidine-triazole compounds were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their anticancer potency.
- Anti-Alzheimer’s Potential : Almehizia et al. conducted studies on pyrazolo-pyrimidine derivatives that showed notable effects in inhibiting acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease pathology .
- Structure–Activity Relationships (SAR) : Research has emphasized the importance of SAR in optimizing the biological activity of pyrimidine derivatives, leading to enhanced efficacy in therapeutic applications.
Q & A
Basic Question: What are the key synthetic routes for 7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione?
Methodological Answer:
The compound is synthesized via condensation reactions starting from precursors like 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine derivatives. For example, cyclocondensation under reflux conditions in polar aprotic solvents (e.g., DMF or acetic acid) yields the pyrimido[4,5-d]pyrimidine core. Reaction optimization includes controlling stoichiometry, temperature (60–100°C), and catalyst use (e.g., K₂CO₃) to improve yields . Post-synthesis purification often involves recrystallization from dioxane or ethanol-water mixtures .
Basic Question: How is this compound characterized using spectroscopic and analytical techniques?
Methodological Answer:
- NMR Spectroscopy: H NMR (DMSO-d₆) identifies protons on the dihydropyrimidine ring (δ 2.40–3.78 ppm for methyl and methylene groups) and aromatic/amide protons (δ 7.31–11.5 ppm). C NMR confirms carbonyl (C=O, ~165–170 ppm) and thione (C=S, ~180 ppm) functionalities .
- IR Spectroscopy: Key absorptions include C=O stretches (~1640–1680 cm⁻¹), C=S (~1200–1250 cm⁻¹), and N-H stretches (~3200–3360 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS (e.g., m/z 343 [M+1]⁺) validates molecular weight and fragmentation patterns .
Advanced Question: What strategies optimize its inhibitory activity against kinases like CDK2?
Methodological Answer:
Structure-activity relationship (SAR) studies focus on modifying substituents at positions 2, 4, and 7 of the pyrimido[4,5-d]pyrimidine scaffold. For example:
- Aminoaryl Substitutions: Introducing 3-chlorophenyl or benzylamino groups at position 7 enhances CDK2 binding affinity by forming hydrogen bonds with kinase hinge regions .
- Hydrophobic Moieties: Methyl or phenyl groups at position 4 improve lipophilicity and membrane permeability .
- In Silico Docking: Molecular docking (e.g., using AutoDock Vina) predicts binding modes and guides rational design to reduce steric clashes in the ATP-binding pocket .
Advanced Question: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
Discrepancies in enzymatic assays (e.g., IC₅₀ values) may arise from:
- Assay Conditions: Variations in buffer pH, ATP concentration, or enzyme isoforms (e.g., CDK2 vs. CDK9). Standardizing protocols (e.g., using Kinase-Glo® luminescence assays) ensures reproducibility .
- Compound Purity: Impurities from synthetic byproducts (e.g., unreacted guanidine) can skew results. Validate purity via HPLC (>95%) and elemental analysis .
- Structural Analogues: Compare activity across derivatives (e.g., 7-amino vs. 7-methylthio variants) to isolate pharmacophore contributions .
Advanced Question: What computational approaches predict the compound’s reactivity and regioselectivity in synthesis?
Methodological Answer:
- Retrosynthetic Analysis: AI-driven tools (e.g., Template_relevance models) leverage reaction databases (Reaxys, Pistachio) to propose feasible routes, prioritizing steps with high atom economy .
- DFT Calculations: Density functional theory (e.g., B3LYP/6-31G*) models transition states to predict regioselectivity in cyclocondensation reactions, such as favoring 7-methyl over 5-methyl substitution .
Basic Question: What are the stability profiles of this compound under varying experimental conditions?
Methodological Answer:
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition above 250°C, suggesting suitability for high-temperature reactions .
- pH Sensitivity: The thione group undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) conditions. Stability is optimal in neutral buffers (pH 6–8) .
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the dihydropyrimidine ring .
Advanced Question: How does the compound interact with cellular targets beyond kinase inhibition?
Methodological Answer:
- Off-Target Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify interactions with non-CDK kinases (e.g., p38α MAPK) .
- Metabolomic Studies: LC-MS/MS-based untargeted metabolomics reveals downstream effects on nucleotide biosynthesis pathways, particularly purine metabolism .
Advanced Question: What are the challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
Crystallization difficulties arise from conformational flexibility in the dihydropyrimidine ring. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
